5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This bicyclic scaffold is substituted at position 5 with a 3-(4-fluorophenyl)-1,2,4-oxadiazole methyl group and at position 2 with a 4-methylphenyl moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, known to enhance metabolic stability and bioavailability in medicinal chemistry . The 4-fluorophenyl and 4-methylphenyl substituents likely influence lipophilicity and target binding, as seen in structurally related kinase inhibitors and antimicrobial agents . While specific biological data for this compound are absent in the provided evidence, its structural features align with compounds reported for antitrypanosomal, kinase-inhibitory, and protein-interaction activities .
Properties
IUPAC Name |
5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2/c1-14-2-4-15(5-3-14)18-12-19-22(29)27(10-11-28(19)25-18)13-20-24-21(26-30-20)16-6-8-17(23)9-7-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDAKBVMASBFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
The compound interacts with its target, ERα, by binding to it. The binding affinity of the compound to ERα is close to that of 4-OHT, a native ligand. This suggests that the compound may act as an agonist or antagonist of ERα, modulating its activity and influencing the transcription of estrogen-responsive genes.
Biological Activity
The compound 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 428.5 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core substituted with an oxadiazole moiety and a fluorophenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a related study identified that oxadiazole-based compounds demonstrated effective inhibition against various bacterial strains. The synthesized derivatives showed IC50 values ranging from 1.13 µM to 6.28 µM, indicating potent antibacterial action compared to standard drugs .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria. The synthesized derivatives of similar structures were shown to inhibit AChE effectively, with IC50 values significantly lower than those of control substances .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Research on related pyrazolo compounds has shown promising results in inhibiting cancer cell proliferation in vitro. For example, pyrazoles have been studied for their effects on various cancer cell lines, demonstrating potential as chemotherapeutic agents .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to This compound :
- Antimicrobial Study : A series of oxadiazole derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between structural modifications and antimicrobial efficacy .
- Enzyme Inhibition Study : Another research focused on enzyme inhibition profiles of similar compounds showed that modifications in the oxadiazole ring significantly enhanced AChE inhibition potency .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that pyrazolo derivatives could induce apoptosis in cancer cells through the activation of specific caspases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
